molecular formula C18H15NO6S2 B2881705 Methyl 2-(3-{[2-(methoxycarbonyl)phenyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)thiophene-3-carboxylate CAS No. 881485-29-6

Methyl 2-(3-{[2-(methoxycarbonyl)phenyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)thiophene-3-carboxylate

Cat. No.: B2881705
CAS No.: 881485-29-6
M. Wt: 405.44
InChI Key: BEANLSVWAOXHAV-UHFFFAOYSA-N
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Description

“Methyl 2-(3-{[2-(methoxycarbonyl)phenyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)thiophene-3-carboxylate” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of a compound can be represented by its IUPAC name and InChI code. For a similar compound, the IUPAC name is “methyl 3- [ ( { [2- (methoxycarbonyl)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate” and the InChI code is "1S/C16H15NO5S2/c1-21-15 (19)10-5-3-4-6-12 (10)24-9-13 (18)17-11-7-8-23-14 (11)16 (20)22-2/h3-8H,9H2,1-2H3, (H,17,18)" .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, physical form, and safety information. For a similar compound, the molecular weight is 365.43, and it is a solid .

Scientific Research Applications

Synthesis Methodologies

The compound is utilized in the preparation of substituted methyl o-nitrophenyl sulfides through nucleophilic substitution reactions. These methodologies focus on generating a series of compounds with potential applications in pharmaceuticals and materials science. Dudová et al. (2002) elaborated on the base-catalyzed ring closure mechanisms involving similar molecular structures, leading to the creation of complex thiophene derivatives with specific functional groups (Dudová, Částek, Macháček, & Šimůnek, 2002).

Material Development

In the development of advanced materials, the compound serves as a precursor in synthesizing polymers with unique properties. For example, polyimides derived from thiophenyl-substituted benzidines, where similar chemical functionalities are employed, show promising applications due to their high refractive indices, low birefringence, and good thermomechanical stabilities. These properties are crucial for developing high-performance optical materials and coatings (Tapaswi et al., 2015).

Precursor in Complex Molecule Creation

The compound's role extends to being a key intermediate in synthesizing biologically active molecules and potential drug candidates. For instance, the kinetic resolution of dihydropyridine derivatives using enzyme catalysis demonstrates the compound's utility in creating enantiomerically enriched products with significant biological activities. This approach highlights the potential of using such compounds in pharmaceutical synthesis, where enantioselectivity is crucial for drug efficacy (Andzans et al., 2013).

Safety and Hazards

The safety and hazards of a compound are typically represented by its hazard statements. For a similar compound, the hazard statements are H302, H312, H332, which indicate that it is harmful if swallowed, in contact with skin, or if inhaled .

Properties

IUPAC Name

methyl 2-[3-(2-methoxycarbonylphenyl)sulfanyl-2,5-dioxopyrrolidin-1-yl]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO6S2/c1-24-17(22)10-5-3-4-6-12(10)27-13-9-14(20)19(15(13)21)16-11(7-8-26-16)18(23)25-2/h3-8,13H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEANLSVWAOXHAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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